molecular formula C9H6BrNO3 B8380831 2-Bromo-6-nitro-1-indanone

2-Bromo-6-nitro-1-indanone

Cat. No. B8380831
M. Wt: 256.05 g/mol
InChI Key: YMAUCCABSHWVFI-UHFFFAOYSA-N
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Patent
US04174397

Procedure details

Analogously to Example 1 (a), reaction of 12.39 g (70.0 mmoles) of 6-nitro-1-indanone in 130 ml of glacial acetic acid, containing 0.5 ml of 48% strength aqueous hydrobromic acid, and 11.2 g (70 mmoles) of bromine in 70 ml of glacial acetic acid, in accordance with the instructions indicated above, gives 2-bromo-6-nitro-1-indanone of melting point 102°-105° C. which, as the pure product after reprecipitation from ethanol/water, has a melting point of 114°-116° C.
Quantity
12.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][C:10]2=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].[BrH:14].BrBr>C(O)(=O)C>[Br:14][CH:9]1[CH2:8][C:7]2[C:11](=[CH:12][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[C:10]1=[O:13]

Inputs

Step One
Name
Quantity
12.39 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCC(C2=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
11.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1C(C2=CC(=CC=C2C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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